molecular formula C10H8FN3 B8735375 5-(2-Fluorophenyl)pyrimidin-2-amine

5-(2-Fluorophenyl)pyrimidin-2-amine

Cat. No.: B8735375
M. Wt: 189.19 g/mol
InChI Key: KNUXQTMCNJNKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenyl)pyrimidin-2-amine is a fluorinated pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring, a key heterocycle in nucleic acids, substituted with an amine group and a 2-fluorophenyl moiety. Its molecular formula is C 10 H 8 FN 3 and it has a molecular weight of 189.19 g/mol . Anilinopyrimidine scaffolds, such as this one, are extensively investigated for their potential as anticancer agents. Recent scientific studies highlight that hybrid molecules incorporating pyrimidine and other aromatic heterocycles demonstrate potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (Caco-2) cancers . These compounds are often designed to act as kinase inhibitors, disrupting key signaling pathways in proliferating cells. The structural motifs present in this compound make it a valuable building block for synthesizing novel derivatives for biological evaluation, particularly in the development of targeted therapies . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

5-(2-fluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H8FN3/c11-9-4-2-1-3-8(9)7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14)

InChI Key

KNUXQTMCNJNKIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)pyrimidin-2-amine typically involves the reaction of 2-fluorobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Substitution Reactions: Alkylated or acylated derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

    Coupling Reactions:

Scientific Research Applications

5-(2-Fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Aromatic Systems
  • The methoxy group enhances electron density, contrasting with the electron-withdrawing fluorine in 5-(2-fluorophenyl)pyrimidin-2-amine .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Features a methoxyphenylaminomethyl side chain, introducing hydrogen-bonding capabilities (N–H⋯N) and intramolecular stabilization, which are absent in the simpler 5-(2-fluorophenyl) analog .
Molecular Weight and Complexity
  • This compound (C₁₀H₈FN₃, MW 189.19 g/mol) is simpler than analogs like 5j (C₂₂H₂₂N₃O₂, MW 372.17 g/mol) and 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (C₂₇H₂₆FN₅O, MW 455.53 g/mol).
Cross-Coupling Reactions
  • Sonogashira Coupling: Used in to synthesize alkynyl-substituted pyrimidines (e.g., 5-(Hex-1-ynyl)pyrimidin-2-amine, 99% yield). Similar methods could apply to this compound but require aryl halide precursors .
  • Suzuki-Miyaura Coupling : Employed for 5j and 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine , using Pd catalysts and boronic acids. Yields vary (e.g., 40% for 5j ), highlighting sensitivity to steric hindrance .
Functional Group Modifications

Physical and Spectroscopic Properties

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Notable Features
This compound Not reported Fluorine-induced deshielding (C-F) High HPLC purity (97.35% for 5j )
5j Not reported Aromatic H: 7.21–8.41 (d, m) Methoxynaphthalene enhances UV absorption
3u () 169 NH₂: 4.4 (s); OCH₃: 3.92 (s) Orange crystals; IR: 3311 cm⁻¹ (N–H)
2l () 182 Azido: 2146 cm⁻¹ (IR) Reactive azido group for bioconjugation

Crystallographic and Stability Insights

  • Intramolecular Interactions: In N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, N–H⋯N hydrogen bonds stabilize the conformation (dihedral angles: 12.8°–86.1°), whereas 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibits π-π stacking (3.692 Å spacing) and dimer formation via N–H⋯N bonds .
  • Methanesulfonyl Group: 5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (L7I) incorporates a sulfonyl group, improving solubility and enzymatic resistance compared to non-sulfonated analogs .

Q & A

Basic Research Questions

What are the common synthetic routes for 5-(2-Fluorophenyl)pyrimidin-2-amine?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce fluorophenyl groups to the pyrimidine core. Key steps include:

  • Step 1: Iodination of 2-aminopyrimidine at the 5-position to generate 5-iodopyrimidin-2-amine.
  • Step 2: Coupling with 2-fluorophenylboronic acid (Suzuki) or 2-fluorophenylacetylene (Sonogashira) under inert conditions.
  • Step 3: Purification via column chromatography or recrystallization.

Optimization Strategies:

  • Microwave-assisted synthesis reduces reaction time and improves yield .
  • Continuous flow chemistry enhances reproducibility for scale-up .

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